Ethyl 2-(2-aminooxazol-5-yl)acetate
Description
Significance of Heterocyclic Compounds in Contemporary Chemistry
Heterocyclic compounds are a cornerstone of organic chemistry, distinguished by their cyclic structures containing at least one atom other than carbon, known as a heteroatom. Nitrogen, oxygen, and sulfur are the most common heteroatoms. This structural feature imparts unique physicochemical properties that are often essential for biological activity. Consequently, heterocyclic motifs are found in a vast array of naturally occurring and synthetic molecules with significant applications.
These compounds form the structural basis for a multitude of pharmaceuticals, agrochemicals, and advanced materials. ijpsr.com In the realm of medicine, numerous drugs owe their therapeutic effects to the presence of heterocyclic rings. numberanalytics.com Well-known examples include antibiotics like penicillins and cephalosporins, as well as alkaloids such as morphine and vinblastine. ijpsr.com It is estimated that over 85% of all biologically active chemical compounds contain a heterocyclic ring, underscoring their importance in drug design. Beyond medicine, heterocyclic compounds are integral to the development of materials like conducting polymers and functional dyes.
The Oxazole (B20620) Ring System as a Privileged Scaffold for Molecular Design
Within the vast family of heterocyclic compounds, the oxazole ring system holds a special status as a "privileged scaffold." A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. temple.edu The oxazole, a five-membered ring containing one oxygen and one nitrogen atom, fits this description due to its widespread presence in bioactive natural products and synthetic compounds. nih.govnih.gov
The utility of the oxazole scaffold lies in its ability to engage in various non-covalent interactions with biological receptors and enzymes. nih.gov Its chemical and structural diversity allows for the creation of large libraries of compounds for screening against different diseases. temple.edunih.gov The oxazole nucleus is a key component in a number of marketed drugs, highlighting its therapeutic relevance. nih.gov
Overview of Research Trajectories for Oxazole-Containing Chemical Entities
Research into oxazole-containing compounds is a dynamic and expanding field, with investigations spanning a wide range of therapeutic areas. nih.govnih.gov A significant focus of this research is in the development of novel anticancer agents. benthamscience.comresearchgate.net Oxazole derivatives have been shown to inhibit various targets implicated in cancer, such as tubulin, protein kinases, and DNA topoisomerases. benthamscience.com
Beyond oncology, oxazole derivatives are being explored for their potential as antibacterial, antifungal, anti-inflammatory, and antiviral agents. nih.govmdpi.com The versatility of the oxazole ring allows it to be combined with other pharmacophores to create hybrid molecules with enhanced or novel biological activities. mdpi.com The ongoing research in this area aims to synthesize new oxazole derivatives and to understand their structure-activity relationships and mechanisms of action, with the ultimate goal of discovering new and effective drug candidates. nih.gov
Focus on Ethyl 2-(2-aminooxazol-5-yl)acetate
While the broader class of oxazole derivatives has been extensively studied, specific compounds like this compound serve as important building blocks and subjects of focused research. The synthesis of this compound and its derivatives is a key area of investigation. For instance, 3-(2-aminooxazol-5-yl)-2H-chromen-2-one can be synthesized from 3-(2-bromoacetyl)-2H-chromen-2-one and urea (B33335), which can then be reacted with various aldehydes to produce a range of derivatives. nih.gov The molecular structure of these synthesized compounds is typically confirmed using spectral data from techniques such as FT-IR, NMR, and mass spectrometry. nih.gov
The chemical properties of this compound and related compounds are also of interest. For example, the crystal structure of a related compound, ethyl 2-aminooxazole-5-carboxylate, reveals planar sheets connected by intermolecular hydrogen bonding. researchgate.net
The primary research interest in this compound and its derivatives lies in their potential biological activities. Studies have explored their antimicrobial and antiproliferative properties. nih.gov The amino group on the oxazole ring provides a site for further chemical modification, allowing for the creation of a diverse set of compounds for biological screening. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl 2-(2-amino-1,3-oxazol-5-yl)acetate |
InChI |
InChI=1S/C7H10N2O3/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) |
InChI Key |
ZBEFXBJFVXIJGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(O1)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of Ethyl 2 2 Aminooxazol 5 Yl Acetate
Reactivity Profiles of the Oxazole (B20620) Heterocycle
The 2-aminooxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. acs.orgnih.govacs.org Its reactivity is governed by the interplay of the electron-donating amino group and the inherent electronic properties of the oxazole ring.
Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Ring
The oxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the reactivity is nuanced. Oxazoles can undergo reactions with electrophiles, such as bromine, leading to either aromatic substitution or addition products. clockss.org For 2-aminooxazoles, the substitution pattern is directed by the activating effect of the amino group. Generally, five-membered heterocyclic rings are highly reactive towards electrophiles. clockss.org
In contrast, nucleophilic substitution on the oxazole ring is less common unless activated by electron-withdrawing groups or through specific reaction mechanisms. While direct nucleophilic attack on the ring is challenging, reactions at the 5-position of 2-amino-5-halothiazoles, an analogous system, can occur via an addition-elimination mechanism where the halide is displaced by a strong nucleophile. jocpr.com
| Reaction Type | Reagent/Conditions | Expected Product | Notes |
| Electrophilic Halogenation | Br₂ or NBS | Bromination at the C4 position | The amino group activates the ring towards electrophilic substitution. |
| Nitration | HNO₃/H₂SO₄ | Nitration likely at the C4 position | Reaction conditions need to be carefully controlled to avoid degradation. |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Acylation may occur, but the amino group can complicate the reaction. | Protection of the amino group might be necessary. |
Ring Transformations and Rearrangements of Oxazole Structures
The oxazole ring can undergo a variety of transformations and rearrangements, often leading to the formation of other heterocyclic systems. For instance, 5-acetyl-2-aminooxazole, upon treatment with amines in the presence of water, can yield 1H-5-acetyl-2-substituted aminoimidazoles. lookchem.com This suggests that the oxazole ring in ethyl 2-(2-aminooxazol-5-yl)acetate could potentially be converted to an imidazole (B134444) ring under similar conditions.
Another important rearrangement is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. While extensively studied in benzoxazole (B165842) systems, the principles can be applied to other heteroaromatic rings. acs.orgresearchgate.netnih.gov This could be a potential route for introducing substituents at the 2-position of the oxazole ring by first modifying the amino group with a suitable tether and then inducing rearrangement. Furthermore, ring-opening reactions of oxazoles can be initiated by various reagents, leading to acyclic intermediates that can be cyclized to form different heterocycles. rsc.org
Transformations of the Amino and Ester Functionalities
The exocyclic amino and ester groups of this compound are readily accessible for a wide range of chemical modifications, providing a straightforward handle for analog synthesis.
Chemical Modifications of the Amino Group (e.g., Acylation, Alkylation)
The primary amino group at the C2 position is a key site for derivatization. It can readily undergo acylation, alkylation, and arylation reactions.
Acylation: The amino group can be acylated with various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides. For example, the reaction of a 2-amino-5-arylazothiazole with various carbonyl reagents has been demonstrated. researchgate.net
Alkylation and Arylation: The amino group can also be N-alkylated or N-arylated. A particularly powerful method for N-arylation is the Buchwald-Hartwig cross-coupling reaction, which has been successfully applied to 2-aminooxazoles using a palladium catalyst and a suitable base to couple them with aryl halides. acs.org This method is highly versatile for creating a library of N-aryl derivatives.
| Reaction Type | Reagent/Conditions | Product |
| Acylation | R-COCl, base | N-acylated derivative |
| Sulfonylation | R-SO₂Cl, base | N-sulfonylated derivative |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-alkylated derivative |
| Buchwald-Hartwig Coupling | Aryl-halide, Pd catalyst, base | N-arylated derivative |
Ester Group Manipulations (e.g., Hydrolysis, Amidation, Transesterification)
The ethyl ester functionality provides another point of diversification.
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be used in further reactions, such as amide bond formation. The synthesis of (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids has been achieved through such a hydrolysis step. mdpi.com
Amidation: The ester can be directly converted to a wide range of amides by heating with an amine, sometimes with the aid of a catalyst. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction is often reversible and driven to completion by using an excess of the new alcohol. nih.govscielo.brresearchgate.netbiofueljournal.combiofueljournal.com The selective transesterification of β-keto esters is a well-established transformation, and similar principles can be applied here. nih.gov
| Reaction Type | Reagent/Conditions | Product |
| Hydrolysis | LiOH or NaOH, H₂O/THF | Carboxylic acid |
| Amidation | Amine, heat or coupling agents (e.g., HATU, HOBt) | Amide |
| Transesterification | Alcohol, acid or base catalyst | New ester |
Design Principles for Library Generation and Analog Development
The multifaceted reactivity of this compound makes it an excellent starting point for the generation of diverse chemical libraries for high-throughput screening. The concept of "scaffold hopping," where a known active core is replaced with a bioisosteric one, is relevant here, with the 2-aminooxazole scaffold being a bioisostere of the 2-aminothiazole (B372263). nih.gov
A common strategy for library generation involves a divergent synthetic approach. Starting from the core scaffold, different building blocks can be introduced at the various reactive sites. For instance, a library of N-aryl derivatives can be synthesized via Buchwald-Hartwig coupling with a diverse set of aryl halides. acs.org Simultaneously, the ester group can be converted to a library of amides by reacting the corresponding carboxylic acid with a collection of amines. nih.govfrontiersin.org This combinatorial approach allows for the rapid generation of a large number of structurally diverse analogs, which can then be screened for desired biological activities. The synthesis of a series of novel 2-amino-5-substituted 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives exemplifies such a library synthesis approach. nih.gov
The development of new synthetic methodologies, such as multicomponent reactions involving aminoazoles, further expands the possibilities for creating complex molecular architectures from simple starting materials. nih.gov
Strategic Functionalization at Diverse Substitution Positions
The structure of this compound offers several key positions for chemical modification: the exocyclic amino group, the C4 position of the oxazole ring, and the ethyl acetate (B1210297) side chain. Strategic functionalization at these sites allows for the systematic exploration of the chemical space around this scaffold.
Functionalization of the 2-Amino Group:
The 2-amino group is a primary site for derivatization due to its nucleophilic character. It can readily undergo a variety of reactions to introduce diverse substituents.
N-Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to introduce a wide range of functional groups.
N-Alkylation: Alkylation of the 2-amino group can be achieved using alkyl halides. This introduces alkyl chains which can influence the lipophilicity and steric properties of the molecule.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of N-substituted ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding and can be crucial for biological activity.
Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases (imines), which can serve as intermediates for further synthetic transformations or as bioactive compounds themselves. nih.gov
Functionalization at the C4 Position of the Oxazole Ring:
The oxazole ring itself can undergo substitution reactions, although this can be more challenging than derivatizing the amino group. The C4 position is generally the most reactive site for electrophilic substitution in the 2-aminooxazole ring system.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig cross-coupling reaction has been successfully applied to 2-aminooxazoles for the introduction of aryl groups at the C4 position. nih.gov This palladium-catalyzed reaction between an aryl halide and the 2-aminooxazole scaffold is a powerful tool for creating C-C bonds and expanding the molecular complexity. nih.gov
Functionalization of the Ethyl Acetate Side Chain:
The ethyl acetate moiety provides another handle for derivatization, primarily through reactions of the ester group.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This introduces a new functional group that can be used for further modifications, such as amide bond formation.
Amide Formation: The ester can be converted directly to an amide by reaction with an amine, often requiring elevated temperatures or catalysis.
Hydrazide Formation: Reaction with hydrazine (B178648) hydrate (B1144303) readily converts the ester to a hydrazide. This hydrazide can then be used as a key intermediate to synthesize a variety of heterocyclic systems or other functionalized derivatives.
A summary of potential derivatization reactions is presented in the table below.
| Position of Functionalization | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| 2-Amino Group | N-Acylation | Acid chlorides, anhydrides, in the presence of a base | Amide |
| N-Alkylation | Alkyl halides, under basic conditions | Secondary or tertiary amine | |
| Urea Formation | Isocyanates | Urea | |
| Thiourea Formation | Isothiocyanates | Thiourea | |
| Schiff Base Formation | Aldehydes or ketones, often with acid catalysis | Imine | |
| C4-Position | Buchwald-Hartwig Coupling | Aryl halides, Palladium catalyst, base | Aryl group |
| Ethyl Acetate Side Chain | Hydrolysis | Acid or base catalysis | Carboxylic acid |
| Amide Formation | Amines, heat or catalysis | Amide | |
| Hydrazide Formation | Hydrazine hydrate | Hydrazide |
Combinatorial Chemistry Approaches for Building Compound Diversity
The multiple reactive sites on the this compound scaffold make it an ideal starting point for the construction of combinatorial libraries. By systematically varying the substituents at each functionalization point, a large number of diverse compounds can be rapidly synthesized and screened for desired properties.
One effective approach for generating such libraries is through solid-phase synthesis. researchgate.netnih.gov In a typical solid-phase strategy, the this compound scaffold could be anchored to a solid support, for example, through the ester functionality. Once attached to the resin, the 2-amino group and the C4 position can be sequentially or simultaneously functionalized using a variety of building blocks.
For instance, a library could be generated by first acylating the 2-amino group with a diverse set of carboxylic acids. Subsequently, a second point of diversity could be introduced at the C4 position via a palladium-catalyzed cross-coupling reaction with a range of aryl halides. Finally, cleavage from the solid support would release the library of derivatized compounds.
The table below illustrates a hypothetical combinatorial library design based on the functionalization of this compound.
| Scaffold Position | Building Block Set 1 (R1 at 2-Amino) | Building Block Set 2 (R2 at C4) | Resulting Library Size |
| This compound | 20 different acylating agents | 15 different aryl halides | 300 unique compounds |
| 10 different sulfonyl chlorides | 10 different boronic acids (Suzuki Coupling) | 100 unique compounds | |
| 15 different isocyanates | - | 15 unique compounds |
This combinatorial approach allows for the efficient generation of large and diverse compound libraries, which is a powerful strategy in drug discovery and materials science for identifying molecules with novel and improved properties. The 2-aminooxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.gov Therefore, libraries derived from this compound are of significant interest for the discovery of new therapeutic agents.
Investigation of Biological Activities: in Vitro and Mechanistic Studies
In Vitro Screening Platforms for Compound Evaluation
The initial assessment of a compound's biological potential is typically conducted using high-throughput in vitro screening methods. These platforms allow for the rapid testing of a compound against a variety of biological targets and cellular models.
Cell-Free Biochemical Assays for Target Interaction Analysis
Cell-free biochemical assays are fundamental in identifying direct molecular interactions. For derivatives of the broader 3-(2-aminooxazol-5-yl)-2H-chromen-2-one class, such assays would be employed to quantify their interaction with specific enzymes or receptors. For instance, kinase inhibition assays could measure the compound's ability to block the activity of protein kinases, which are often dysregulated in diseases like cancer. nih.gov However, specific data from cell-free assays for Ethyl 2-(2-aminooxazol-5-yl)acetate itself is not extensively detailed in publicly available literature.
Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Screening (excluding clinical relevance)
| Cell Line/Strain | Assay Type | Observed Effect of Derivatives | Reference |
| HCT116 (Human Colorectal Carcinoma) | Sulforhodamine B (SRB) assay | Antiproliferative activity | nih.govnih.gov |
| MCF7 (Human Breast Carcinoma) | Sulforhodamine B (SRB) assay | Antiproliferative activity | nih.govnih.gov |
| Various Bacteria & Fungi | Tube Dilution Method | Antimicrobial activity | nih.gov |
Molecular Mechanisms of Action
Understanding how a compound exerts its biological effects at the molecular level is crucial for its development as a potential therapeutic agent.
Identification of Potential Biochemical Targets and Binding Partners (e.g., enzymes, receptors, proteins)
For the 2-aminooxazole class of compounds, a range of potential biochemical targets has been identified. The oxazole (B20620) moiety is a known pharmacophore present in drugs targeting enzymes like tyrosine kinases and cyclooxygenase-2 (COX-2). nih.gov Molecular docking studies on derivatives of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one have suggested potential interactions with cyclin-dependent kinase 8 (CDK8) and estrogen receptor-alpha (ER-α), both of which are significant targets in cancer therapy. nih.gov The 2-aminooxazole scaffold is also considered a bioisostere of the 2-aminothiazole (B372263) nucleus, which is known to interact with a variety of biological targets. nih.gov
Elucidation of Compound-Target Interaction Dynamics at the Molecular Level
The precise nature of the interaction between a compound and its target is often investigated using techniques like X-ray crystallography and computational modeling. While the crystal structure of the closely related isomer, ethyl 2-aminooxazole-5-carboxylate, has been determined, providing insights into its solid-state conformation and intermolecular interactions researchgate.net, detailed studies on the binding dynamics of this compound with specific protein targets are not yet available.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure and evaluating the biological activity of the resulting analogues, researchers can identify key structural features required for a desired effect.
For derivatives of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one, SAR studies have been conducted. These studies involved synthesizing a series of compounds with different substituents on a benzylideneamino moiety attached to the 2-amino group of the oxazole ring. The antimicrobial and antiproliferative activities of these derivatives were then evaluated. nih.govnih.gov
The results indicated that the nature and position of the substituent on the aromatic ring significantly influenced the biological activity. For instance, certain substitutions led to enhanced potency against specific cancer cell lines or microbial strains. nih.govnih.gov These findings provide a valuable framework for the rational design of more effective agents based on the 2-aminooxazole scaffold.
| Derivative Class | Key Structural Modification | Impact on Biological Activity | Reference |
| 3-(2-(substituted benzylideneamino)oxazol-5-yl)-2H-chromen-2-ones | Varied substituents on the benzylidene ring | Modulated antimicrobial and antiproliferative potency | nih.govnih.gov |
Quantitative Assessment of Substituent Effects on In Vitro Activity
The biological activity of 2-aminooxazole derivatives is significantly influenced by the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies have been instrumental in quantifying these effects, guiding the design of more potent and selective compounds.
Research on related 2-aminothiazole derivatives, which share structural similarities, has demonstrated a clear correlation between the type of substituent and in vitro cytotoxicity against cancer cell lines. For instance, the introduction of bulky or hydrophobic groups at specific positions can modulate the compound's activity. In one study, it was observed that for para-substituted scaffolds, a larger nonpolar substituent, such as a hydrophobic aliphatic chain or an iodine atom, was beneficial for activity. nih.gov Conversely, the presence of polar substituents like hydroxyl (-OH) or amino (-NH2) groups on a linked pyrimidine (B1678525) ring did not lead to an improvement in potency. nih.gov
A comparative study highlighted the importance of the heterocyclic core itself. The replacement of a 2-aminothiazole moiety with a 2-aminooxazole resulted in a more than 40-fold improvement in the inhibitory activity against bacterial serine acetyltransferase, with an IC50 value of 2.6 µM for the oxazole derivative compared to 110 µM for its thiazole (B1198619) counterpart. mdpi.com This underscores the significant impact of the heteroatoms within the five-membered ring on biological interaction.
The table below summarizes the effects of different substituents on the in vitro activity of various 2-aminooxazole and related 2-aminothiazole derivatives, as reported in several studies.
| Core Scaffold | Substituent/Modification | Effect on In Vitro Activity | Biological Target/Assay | Reference |
|---|---|---|---|---|
| 2-Aminothiazole | Bulky iodine atom at para-position | Increased potency | Antitumor activity | nih.gov |
| 2-Aminothiazole | Methyl group at C4 or C5 position | Decreased potency | Cytotoxicity | nih.gov |
| 2-Aminothiazole | Bromo group at C5 position | Resulted in IC50 values of 6.61 to 9.34 µM | Cytotoxicity | nih.gov |
| Benzothiazole | 2-(dialkylamino)ethylurea moiety | Retained antiproliferative activity (IC50 = 13 nM) | PI3Kα inhibition | nih.gov |
| Isoxazole | Replacement of 2-aminothiazole with 2-aminooxazole | >40-fold improvement in affinity (IC50 = 2.6 µM) | Bacterial Serine Acetyltransferase inhibition | mdpi.com |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one | Various substituted benzylideneamino groups at the 2-amino position | Compound with 4-chlorobenzylideneamino (14) most potent against HCT116 (IC50 = 71.8 µM) | Antiproliferative activity | researchgate.netnih.gov |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one | Various substituted benzylideneamino groups at the 2-amino position | Compound with 4-fluorobenzylideneamino (6) most potent against MCF7 (IC50 = 74.1 µM) | Antiproliferative activity | researchgate.netnih.gov |
Delineation of Key Pharmacophoric Elements for Biological Interaction
A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target and elicit a response. For the "this compound" series, the key pharmacophoric elements can be inferred from SAR studies of analogous compounds.
The 2-aminooxazole or 2-aminothiazole ring is a cornerstone of the pharmacophore, acting as a critical scaffold for orienting other functional groups. nih.govmdpi.comnih.gov The nitrogen and oxygen (or sulfur) atoms within this ring system are capable of forming crucial hydrogen bonds and other non-covalent interactions with biological receptors. researchgate.net
Key pharmacophoric features identified for this class of compounds include:
The Heterocyclic Core: The 2-aminooxazole ring itself is a primary element. As noted, its replacement of a 2-aminothiazole ring can dramatically enhance activity, indicating the importance of the electronic and steric properties of this core. mdpi.com
The 2-Amino Group: The amino group at the 2-position is a common feature and is often essential for activity. It can act as a hydrogen bond donor, interacting with key residues in the target protein. Modifications at this position, such as acylation or the introduction of substituted benzylidene groups, have been shown to modulate activity significantly, suggesting it is a key point for interaction or for tuning the electronic properties of the ring. nih.govresearchgate.netnih.gov
The 5-Position Substituent: The acetate (B1210297) group at the 5-position of "this compound" is a critical component of its pharmacophore. In related series, the substituent at this position has been shown to be vital. For example, in a series of heparanase inhibitors, a furanylthiazole acetic acid was a successful starting point, leading to the development of novel benzoxazol-5-yl acetic acid derivatives as potent inhibitors. nih.gov This suggests that the acetic acid moiety, or its ethyl ester in the case of the title compound, likely plays a direct role in binding to the target, possibly through hydrogen bonding or electrostatic interactions.
Molecular docking studies on related 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives have helped to visualize these interactions. These studies indicated that the most active compounds fit well within the ATP binding pocket of target proteins like Cyclin-Dependent Kinase 8 (CDK8) and Estrogen Receptor-α (ER-α), forming key interactions that are consistent with the observed biological activity.
Computational and Theoretical Studies of Ethyl 2 2 Aminooxazol 5 Yl Acetate
Molecular Modeling and Docking Simulations
No published studies were found that performed molecular modeling or docking simulations on Ethyl 2-(2-aminooxazol-5-yl)acetate.
There is no available data predicting the binding modes or affinities of this compound with any biological targets.
The application of this compound as a scaffold or fragment in either structure-based or ligand-based computational design projects has not been documented in the available literature.
Quantum Chemical Calculations
No literature detailing quantum chemical calculations, such as Density Functional Theory (DFT) analyses, for this compound could be located.
Specific analyses of the electronic structure (e.g., HOMO/LUMO energies, molecular electrostatic potential maps) and resulting reactivity predictions for this compound are not available.
There are no published conformational analyses or theoretical predictions of specific molecular properties (beyond basic physical properties) for this compound.
In Silico Assessment of Molecular Properties for Research Prioritization
No studies were found that report an in silico assessment of molecular properties (e.g., ADME/Tox predictions, physicochemical descriptors beyond the elementary) for this compound for the purpose of research prioritization.
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics (theoretical modeling)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to assessing the viability of a compound as a drug candidate. Poor ADME profiles are a major cause of failure in drug development. nih.gov Various computational models and software platforms, such as SwissADME, ADMET Predictor®, and FAF-Drugs4, are employed to generate these predictions. nih.govsimulations-plus.comnih.gov These tools use quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and knowledge-based systems to estimate a molecule's behavior in the human body. nih.govmdpi.com
For this compound, a theoretical ADME assessment would involve calculating a range of physicochemical and pharmacokinetic parameters. These predictions are based on the molecule's structure and are compared against established thresholds for orally bioavailable drugs.
Key Predicted ADME Parameters:
Physicochemical Properties: These include molecular weight (MW), lipophilicity (expressed as LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These fundamental properties are crucial for predicting solubility and permeability.
Lipophilicity: The octanol/water partition coefficient (LogP) is a key determinant of a drug's behavior. For instance, the BOILED-Egg model uses lipophilicity (WLOGP) and TPSA to predict passive gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. nih.gov
Water Solubility: Poor solubility is a significant hurdle in drug development. Computational models can predict aqueous solubility, which is vital for absorption.
Pharmacokinetics: Predictions include the extent of human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and interaction with key proteins like P-glycoprotein (P-gp), a major efflux transporter that can limit drug absorption and distribution. nih.gov
Drug-Likeness: This is an assessment based on a compound's similarity to known drugs. It often involves applying filters like the Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, and hydrogen bonding capacity to identify compounds with a higher likelihood of oral bioavailability. simulations-plus.commdpi.com
The following table illustrates the type of data that would be generated for this compound in a typical in silico ADME study. Note: The values presented are hypothetical examples for illustrative purposes, as specific published data for this compound is unavailable.
Table 1: Illustrative Predicted ADME Properties for this compound
| Property Category | Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|---|
| Physicochemical Properties | Molecular Weight ( g/mol ) | 185.17 | Influences size-dependent diffusion and filtration. |
| LogP (Octanol/Water) | 0.85 | Measures lipophilicity; affects solubility and permeability. | |
| Topological Polar Surface Area (TPSA) | 87.8 Ų | Predicts cell permeability and oral bioavailability. nih.gov | |
| Hydrogen Bond Donors | 2 | Key component of Lipinski's rules for drug-likeness. simulations-plus.com | |
| Hydrogen Bond Acceptors | 4 | Key component of Lipinski's rules for drug-likeness. simulations-plus.com | |
| Pharmacokinetics | GI Absorption | High | Indicates likelihood of absorption from the digestive system. nih.gov |
| BBB Permeant | No | Predicts whether the compound can cross into the central nervous system. | |
| P-gp Substrate | No | Predicts if the drug is likely to be removed from cells by this efflux pump. | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Suggests good potential for oral bioavailability. mdpi.com |
Computational Filtering for Lead Optimization and Synthetic Feasibility
Computational filtering is a crucial process in early-stage drug discovery used to refine large virtual libraries of compounds or to prioritize analogs of a lead structure for synthesis. nih.govnih.gov This process eliminates molecules with undesirable features while selecting for those with a higher probability of success. For a lead compound like this compound, this filtering guides the design of derivatives to improve potency and ADME properties.
Key Filtering Strategies:
Removal of PAINS and Reactive Moieties: One of the first steps is to filter out compounds containing Pan-Assay Interference Compounds (PAINS) motifs or other reactive functional groups. acs.orgnih.gov These substructures are known to cause non-specific activity in biochemical assays or may be associated with toxicity. The 2-aminooxazole scaffold itself is sometimes evaluated in this context, especially as an alternative to the 2-aminothiazole (B372263) core, which has been associated with PAINS behavior in some cases. acs.org
Lead-Likeness and Drug-Likeness Filters: While drug-likeness rules (e.g., Lipinski's) are applied to screen for oral bioavailability, "lead-likeness" rules are often used to select starting points for optimization. Lead-like compounds are typically smaller and less lipophilic than final drugs, providing more room for chemical modification. nih.gov For example, a "rule of three" (MW < 300, LogP < 3, H-bond donors/acceptors < 3) is often applied to fragment libraries. nih.gov
Synthetic Accessibility: Computational algorithms can estimate the complexity of synthesizing a molecule. mdpi.com A synthetic accessibility (SA) score helps chemists prioritize compounds that can be produced efficiently. Derivatives of this compound would be designed to ensure they can be synthesized through reliable and scalable chemical reactions.
Toxicity Prediction: Early prediction of potential toxicity is critical. Computational tools screen for "toxicophores"—chemical fragments known to be metabolized into reactive, toxic species. nih.gov This helps to de-risk a chemical series early in the discovery process.
The table below outlines the criteria that would be used in a computational filtering workflow for the lead optimization of this compound and its derivatives.
Table 2: Illustrative Computational Filters for Lead Optimization
| Filter Type | Parameter | Acceptable Range | Rationale |
|---|---|---|---|
| Drug-Likeness | Lipinski Violations | ≤ 1 | To ensure good oral bioavailability profile. mdpi.com |
| Lead-Likeness | Molecular Weight (MW) | 250-350 Da | To select for compounds suitable for further optimization. mdpi.com |
| XLOGP | ≤ 3.5 | To maintain a balance between solubility and permeability. mdpi.com | |
| Rotatable Bonds | ≤ 7 | To limit conformational flexibility, which can improve binding affinity. nih.gov | |
| Safety & Feasibility | PAINS Substructures | 0 alerts | To avoid non-specific assay activity and false positives. acs.org |
| Structural Alerts (e.g., toxicophores) | 0 alerts | To minimize the risk of downstream toxicity. nih.gov |
By applying these computational and theoretical models, researchers can build a comprehensive in silico profile of this compound. This data-driven approach allows for the rational design of future experiments, conserves resources by focusing on the most promising molecules, and ultimately increases the efficiency of the drug discovery pipeline.
Future Directions and Emerging Research Avenues in Oxazole Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of oxazole-based drugs is an active field in medicinal research. nih.gov A primary focus for the future is the development of novel, efficient, and versatile synthetic methods for oxazole (B20620) derivatives like Ethyl 2-(2-aminooxazol-5-yl)acetate. Current methods, while effective, often have limitations that researchers are actively working to overcome.
Key areas of development include:
Microwave-Assisted Synthesis: This technology has been shown to improve the efficiency and yield of oxazole synthesis, offering a greener and more economical approach. nih.gov
One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel, such as in the van Leusen oxazole synthesis, simplifies the process and reduces waste. nih.gov
Novel Catalysts: The use of new catalysts, such as Cp*Co(III) complexes and gold/copper combinations, is enabling the synthesis of highly substituted and functionalized oxazoles under mild conditions. organic-chemistry.org
Flow Chemistry: This technique allows for continuous production with better control over reaction parameters, leading to higher purity and yields.
Diversity-Oriented Synthesis: Strategies that allow for the rapid generation of a wide variety of oxazole derivatives from common intermediates are crucial for building compound libraries for high-throughput screening.
A recent development in the synthesis of 2-aminooxazoles involves a two-step method based on the condensation of α-bromoacetophenone with urea (B33335), followed by a Buchwald–Hartwig cross-coupling. acs.org This method has demonstrated versatility with various substituted starting materials. acs.orgresearchgate.net Another approach involves the iodine-mediated cyclization of semicarbazones. nih.gov The reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with urea has also been used to synthesize 2-aminooxazole derivatives. nih.gov
These advancements will facilitate the synthesis of complex molecules and allow for greater structural diversity, which is essential for developing new therapeutic agents. nih.govubc.ca
Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Purity Assessment
As more complex oxazole derivatives are synthesized, the need for advanced analytical techniques for their characterization and purity assessment becomes increasingly critical. These methods provide a deep understanding of the structural and electronic properties of these compounds. journalspub.com
Future research will likely focus on the application of:
High-Resolution Mass Spectrometry (HRMS): To accurately determine the elemental composition and confirm the identity of synthesized compounds. journalspub.com
Multi-dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning the complex structures of polysubstituted oxazoles.
X-ray Crystallography: Provides definitive three-dimensional structural information, which is crucial for understanding structure-activity relationships. researchgate.net
Advanced Spectroscopic Methods: A comprehensive study of oxazole using X-ray absorption (XA), X-ray photoelectron (XP), and Auger–Meitner electron (AE) spectroscopy has provided a detailed understanding of its electronic structure. aip.orgosti.gov Such advanced techniques will be vital for characterizing novel derivatives.
Chromatographic Purity Analysis: Methods like HPLC-MS/MS are used to assess the purity of compounds and to study their stability, for instance, by monitoring the formation of conjugates with glutathione. nih.gov
The table below summarizes the key analytical techniques and their applications in the study of oxazole derivatives.
| Analytical Technique | Application |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition determination |
| Multi-dimensional NMR Spectroscopy | Structural elucidation and assignment |
| X-ray Crystallography | 3D structure determination |
| Advanced Spectroscopy (XA, XP, AE) | Electronic structure analysis |
| HPLC-MS/MS | Purity assessment and stability studies |
Expansion of Biochemical Target Identification and Validation Studies
The 2-aminooxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can interact with a variety of biological targets. nih.govscispace.com While this scaffold has been explored for its potential in treating diseases like tuberculosis, a vast landscape of biochemical targets remains to be investigated. researchgate.net
Future research efforts will be directed towards:
High-Throughput Screening (HTS): Screening large libraries of oxazole derivatives against a wide array of biological targets to identify new therapeutic applications.
Target-Based Drug Discovery: Designing and synthesizing oxazole compounds to specifically interact with known biological targets implicated in disease.
Phenotypic Screening: Identifying compounds that produce a desired effect in cells or organisms without a preconceived target, followed by target deconvolution to understand the mechanism of action.
Scaffold Hopping: A strategy that has been successfully used to discover 2-aminooxazole amides as potent inhibitors of acyl-CoA: diacylglycerol acyltransferase 1 (DGAT1), a target for treating dyslipidemia. nih.gov
Molecular Hybridization: Combining the oxazole scaffold with other bioactive moieties to create hybrid compounds with enhanced or multi-target activities. mdpi.com
The 2-aminooxazole moiety is a bioisostere of the 2-aminothiazole (B372263), meaning it has similar biological properties due to the substitution of a sulfur atom with oxygen. acs.orgnih.gov This similarity allows for the exploration of 2-aminooxazoles as alternatives to 2-aminothiazoles, which can sometimes be associated with pan-assay interference compounds (PAINS). acs.orgnih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. astrazeneca.commednexus.org These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and guide the design of new molecules. nih.govbohrium.com
In the context of oxazole chemistry, AI and ML can be applied to:
Predictive Modeling: Developing models to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential toxicity of novel oxazole derivatives.
De Novo Drug Design: Using generative models to design new oxazole-based compounds with desired properties.
Virtual Screening: Screening virtual libraries of oxazole compounds against biological targets to identify potential hits for further experimental investigation. nih.gov
Structure-Activity Relationship (SAR) Analysis: Identifying the key structural features of oxazole derivatives that are responsible for their biological activity, which can inform the design of more potent and selective compounds.
By combining computational approaches with traditional medicinal chemistry, researchers can accelerate the discovery and optimization of new oxazole-based therapeutics. astrazeneca.com
Q & A
Q. What are the common synthetic routes for Ethyl 2-(2-aminooxazol-5-yl)acetate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, such as cyclocondensation of precursors like ethyl 3-oxopentanedioate with aldehydes and hydroxylamine derivatives. A robust method employs organocatalysts (e.g., azolium salts) in aqueous media, achieving high yields without chromatographic purification . Optimization focuses on temperature (e.g., 70°C), catalyst loading (5 mol%), and solvent choice (water for green chemistry compliance) . Monitoring via TLC and NMR ensures reaction progress and purity .
Q. How is structural characterization performed for this compound and its derivatives?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard for resolving crystal structures . Complementary techniques include NMR for confirming substituent positions and GC-MS for purity assessment . For analogs, computational tools like molecular docking predict binding modes with biological targets .
Q. What preliminary biological activities have been reported for this compound derivatives?
Derivatives exhibit enzyme inhibition (e.g., CDK5, Aurora kinases) and antimicrobial activity. Initial screening involves in vitro assays against target enzymes or microbial strains, with IC₅₀ values determined via kinetic studies . Structure-activity relationships (SAR) are explored by modifying the oxazole or ester moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data or refine structures with low-resolution datasets?
SHELXL’s twin refinement and high-resolution parameterization address data discrepancies in twinned crystals . For low-resolution data, iterative hydrogen placement and restraint relaxation improve model accuracy. Validation tools like R-free factor and electron density maps (e.g., Olex2 integration) ensure reliability .
Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?
Rational design integrates SAR with computational modeling. For example, introducing electron-withdrawing groups on the oxazole ring enhances kinase inhibition specificity . Off-target profiling via high-throughput screening (e.g., kinase panels) and molecular dynamics simulations identifies selective derivatives .
Q. How do solvent and catalyst choices impact the scalability of synthetic protocols?
Aqueous/organic biphasic systems improve scalability by simplifying product isolation . Catalysts like 1,3-dibenzylimidazolium chloride enhance atom economy and reduce side reactions. Solvent-free mechanochemical approaches are emerging for eco-friendly scale-up .
Q. What advanced analytical techniques validate synthetic intermediates under complex reaction conditions?
Hyphenated techniques (e.g., LC-MS/MS) differentiate isomers in multi-component reactions . In situ IR spectroscopy monitors reactive intermediates (e.g., nitrile oxide formation in cycloadditions). High-field NMR (≥500 MHz) resolves overlapping signals in crowded spectra .
Q. How can researchers address low yields in the final cyclization step of oxazole ring formation?
Yield improvements involve microwave-assisted synthesis (reducing reaction time) or Lewis acid catalysts (e.g., ZnCl₂) to stabilize transition states . Solvent polarity adjustments (e.g., DMF → THF) or protecting group strategies (e.g., tert-butyl esters) prevent side reactions .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?
Non-linear regression (e.g., GraphPad Prism) fits dose-response curves to calculate IC₅₀ values. Bootstrap resampling estimates confidence intervals, while ANOVA identifies significant differences between analogs .
Q. How can crystallographic data be reconciled with computational docking results for target validation?
Molecular dynamics simulations (e.g., GROMACS) refine docking poses using crystallographic coordinates as starting templates. RMSD analysis quantifies deviations, and binding free energy calculations (MM-PBSA) validate interactions observed in crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Image depicting the retrosynthetic analysis for this compound.